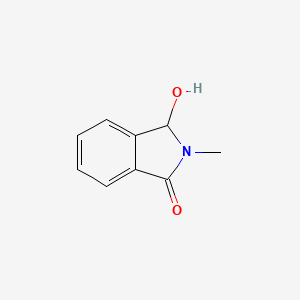

3-Hydroxy-2-methylisoindolin-1-one

Description

Contextualization of the Isoindolinone Scaffold in Modern Organic Synthesis

The isoindolin-1-one (B1195906) framework, a benzo-fused γ-lactam, is a structural motif of considerable importance in organic and medicinal chemistry. nih.govnih.gov This scaffold is present in a wide array of naturally occurring compounds, many of which exhibit significant biological activities. nih.gov Fungi, in particular, are a rich source of diverse isoindolinone-based natural products. nih.govoncowitan.com The inherent properties of the isoindolinone core have made it a privileged structure in drug discovery, serving as the foundational backbone for numerous pharmaceutical compounds. nih.govontosight.ai

In medicinal chemistry, the isoindolinone scaffold is valued for its versatility. ontosight.ai Modifications to its core structure, through the attachment of various functional groups, allow for the fine-tuning of a compound's chemical and biological properties, such as its ability to interact with biological targets like enzymes or receptors. ontosight.aiontosight.ai This adaptability has spurred investigations into isoindolinone derivatives for a range of potential therapeutic applications, including anticancer research. ontosight.aiontosight.ai Consequently, the development of new and efficient synthetic methods to access this heterocyclic skeleton has been a major focus of chemical research over the past few decades. nih.gov

Significance of the 3-Hydroxy-2-methylisoindolin-1-one Motif as a Privileged Structure and Versatile Synthetic Intermediate

Within the broader class of isoindolinones, the this compound motif holds particular significance. The presence of a hydroxyl group at the 3-position is a key feature, rendering the molecule a highly versatile synthetic intermediate. rsc.orgontosight.ai This hydroxyl group acts as a reactive handle, allowing for a variety of chemical transformations and the introduction of further molecular complexity.

The utility of 3-hydroxyisoindolinones as substrates in stereoselective catalytic transformations has garnered significant attention from synthetic chemists. researchgate.net For instance, they are precursors for the synthesis of new hydroxy- and anilinoindanone derivatives and can be converted into phthalazinones. nih.gov The reactivity of the 3-hydroxy group is crucial in these transformations, enabling the construction of diverse and highly functionalized molecular frameworks. rsc.org This capacity to serve as a building block for more complex, biologically active compounds underscores its importance as a privileged intermediate in organic synthesis. nih.gov The N-methyl group represents a common substitution pattern explored in the synthesis of isoindolinone derivatives.

Overview of Key Research Avenues in the Chemistry of this compound

Research surrounding this compound and related 3-hydroxyisoindolinones is dynamic and multifaceted. A primary focus is the continual development of novel and more efficient synthetic methodologies. These efforts range from catalyst-free cascade reactions in environmentally benign solvents like water to transition-metal-free, base-mediated syntheses. researchgate.netresearchgate.netorganic-chemistry.org Researchers are constantly seeking milder reaction conditions, broader substrate scopes, and greater efficiency. researchgate.net

Another significant avenue of research involves the use of 3-hydroxyisoindolinones as key intermediates in the synthesis of complex molecular structures. For example, rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones have been developed to construct derivatives containing sterically demanding continuous quaternary carbons, which are important pharmaceutical scaffolds. rsc.org These resulting products have shown potential biological activities, with studies indicating that the hydroxyl group is essential for this activity. rsc.org

Furthermore, the exploration of the biological potential of derivatives synthesized from this scaffold remains a critical research area. The isoindolinone framework is a core unit in many compounds with interesting biological properties, and the ability to functionalize the 3-position via the hydroxyl group allows for the generation of libraries of new compounds for biological screening. nih.gov This includes the synthesis of compounds related to known biologically active agents, demonstrating the enduring interest in this scaffold for drug discovery and medicinal chemistry. nih.gov

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | This compound | chemsynthesis.com |

| Molecular Formula | C₉H₉NO₂ | chemsynthesis.com |

| Molecular Weight | 163.176 g/mol | chemsynthesis.com |

| CAS Number | 29879-69-4 | sigmaaldrich.com |

| Physical State | Powder | |

| Melting Point | 132.5-134 °C | chemsynthesis.com |

| SMILES | CN1C(O)C2=CC=CC=C2C1=O | chemsynthesis.com |

| InChIKey | UCEXMNLISKKYAE-UHFFFAOYSA-N | chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEXMNLISKKYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 3 Hydroxy 2 Methylisoindolin 1 One and Its Analogs

Foundational Synthetic Approaches to Hydroxylactams

Traditional methods for the synthesis of 3-hydroxyisoindolin-1-ones often rely on the nucleophilic addition to phthalimide (B116566) derivatives or strategic functionalization of aromatic precursors. These foundational techniques remain valuable for their reliability and straightforward execution.

Grignard Reagent Addition to Phthalimides and Derivatives

The addition of organometallic reagents, particularly Grignard reagents, to the carbonyl groups of phthalimides is a classic and direct method for constructing 3-hydroxyisoindolin-1-one scaffolds. In this reaction, the Grignard reagent (R-MgX) acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalimide ring.

For the synthesis of 3-Hydroxy-2-methylisoindolin-1-one, N-methylphthalimide is treated with a Grignard reagent. The nucleophilic alkyl or aryl group of the Grignard reagent adds to a carbonyl group, forming a tetrahedral intermediate. Subsequent workup with a mild acid protonates the resulting magnesium alkoxide, yielding the tertiary alcohol, 3-hydroxy-2-methyl-3-substituted-isoindolin-1-one. If the desired product is unsubstituted at the 3-position beyond the hydroxyl and methyl groups, a reducing agent that can act as a hydride source via a Grignard-like mechanism may be employed.

A significant challenge in this methodology is controlling the reactivity to prevent a second addition of the Grignard reagent. The initial addition product is a hemiaminal that is in equilibrium with a ketone. This ketone can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a di-addition byproduct. Reaction conditions such as low temperatures (-40 °C to -15 °C) are often necessary to favor the formation of the desired mono-addition product.

Photodecarboxylative Additions from Carboxylates to Phthalimides

A versatile and efficient photochemical method involves the decarboxylative addition of carboxylates to N-substituted phthalimides. This reaction proceeds via a photoinduced electron transfer (PET) mechanism and provides access to a wide range of 3-substituted-3-hydroxyisoindolin-1-ones.

The process is initiated by the irradiation of a mixture of an N-substituted phthalimide and a carboxylate salt, typically with UVB light. The phthalimide, in its excited state, acts as an electron acceptor, leading to the oxidation of the carboxylate. The resulting carboxyl radical rapidly undergoes decarboxylation to form an alkyl or aryl radical. This radical then adds to one of the carbonyl carbons of the phthalimide. Subsequent radical-ion recombination and protonation steps yield the final hydroxy-phthalimidine product.

This method has been successfully applied to the synthesis of various derivatives with yields ranging from moderate to excellent (39-95%). The reaction is often carried out in a mixed solvent system, such as acetone and a pH 7 buffer, and in many instances, the product precipitates directly from the reaction mixture, simplifying purification.

| Reactant 1 (Phthalimide) | Reactant 2 (Carboxylate) | Solvent System | Light Source | Yield (%) |

| N-methylphthalimide | Various alkyl carboxylates | Acetone/Buffer | UVB | 39-89 |

| N-(bromoalkyl)phthalimides | Phenylacetates | Acetone/Buffer | UVB | 63-95 |

This table presents generalized data from studies on photodecarboxylative additions to phthalimides.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This approach utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This intermediate can then be trapped with various electrophiles.

In the context of 3-hydroxyisoindolin-1-one synthesis, an N-substituted benzamide, such as N-methylbenzamide, can be employed as the starting material. The amide functional group serves as an effective DMG. Treatment with a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), results in the selective deprotonation of the ortho-carbon.

The resulting ortho-lithiated species is then reacted with a suitable carbonyl-containing electrophile. For instance, quenching the reaction with an aldehyde (R-CHO) or N,N-dimethylformamide (DMF) introduces a hydroxymethyl or formyl group, respectively, at the ortho-position. The resulting intermediate can then undergo spontaneous or acid-catalyzed intramolecular cyclization to form the five-membered lactam ring, yielding the desired 3-hydroxyisoindolin-1-one derivative. This method provides excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient and atom-economical bond formations. Catalysts based on rhodium and ruthenium have enabled novel pathways for the construction of the isoindolinone core through C-H activation and other advanced coupling strategies.

Rhodium-Catalyzed Oxidative Coupling Reactions for Isoindolinone Construction

Rhodium(III)-catalyzed C-H activation has emerged as a robust tool for the synthesis of heterocyclic compounds, including isoindolinones. These reactions typically involve the coupling of a benzamide derivative with an unsaturated partner like an alkene or alkyne.

A notable strategy involves the tandem Rh(III)-catalyzed oxidative acylation of secondary benzamides with aldehydes. acs.org This process begins with the directed C-H activation at the ortho-position of the benzamide, forming a five-membered rhodacycle intermediate. acs.orgnih.gov This intermediate then reacts with an aldehyde, leading to an acylation of the ortho-position. The resulting keto-amide intermediate undergoes a spontaneous intramolecular cyclization to afford the 3-hydroxyisoindolin-1-one scaffold directly. acs.org This method is highly efficient and provides a direct route to the target compounds from readily available starting materials. acs.org

Another approach involves the annulation of N-benzoylsulfonamides with olefins. nih.gov The reaction, catalyzed by complexes such as [{RhCl2Cp*}2], proceeds through C-H activation to form a rhodacycle, which then undergoes insertion of the olefin, followed by reductive elimination and subsequent cyclization to yield the isoindolinone product. nih.gov

| Benzamide Derivative | Coupling Partner | Catalyst System | Key Outcome |

| Secondary Benzamides | Aryl Aldehydes | [Rh(III)] | Direct synthesis of 3-hydroxyisoindolin-1-ones acs.org |

| N-Benzoylsulfonamides | Olefins | [{RhCl2Cp*}2] / Cu(OAc)2 | Construction of 3-monosubstituted and 3,3-disubstituted isoindolinones nih.gov |

| O-pivaloyl benzhydroxamic acids | Diazo Compounds | [Rh(III)] | High-yield synthesis of isoindolones acs.org |

This table summarizes various Rh(III)-catalyzed approaches to isoindolinone synthesis.

Ruthenium-Catalyzed Hydroxy-Arylation of 3-Methyleneisoindolin-1-ones

A novel and efficient approach for synthesizing analogs of this compound involves the ruthenium-catalyzed hydroxy-arylation of 3-methyleneisoindolin-1-ones. acs.orgnih.gov This reaction achieves vicinal difunctionalization of an alkene, simultaneously forming new C-C and C-O bonds. acs.orgnih.gov

The reaction takes place between an N-substituted 3-methyleneisoindolin-1-one, an aryl diazonium salt as the arylating agent, and water as the hydroxyl source. acs.orgnih.gov The process is catalyzed by a ruthenium complex and is promoted by visible light at ambient temperature. This photoredox-catalyzed method is notable for its mild conditions and avoidance of external additives or oxidants. acs.orgnih.gov

The mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which adds to the exocyclic double bond of the 3-methyleneisoindolin-1-one. This generates a carbocation intermediate, which is then trapped by water. Subsequent deprotonation yields the 3-benzyl-3-hydroxyisoindolin-1-one product in moderate to good yields. acs.orgnih.gov This strategy provides a powerful tool for constructing complex 3,3-disubstituted isoindolinone scaffolds. acs.orgnih.gov

Copper-Catalyzed Tandem Decyclization-Cyclization Reactions of N-Alkynyl Phthalimides

A notable strategy for accessing isoindolinone-related structures involves copper-catalyzed reactions of N-alkynyl phthalimides. acs.org This methodology begins with the selective carbophilic monoaddition of organometallic reagents to N-alkynyl phthalimides, which generates 3-substituted N-alkynyl-3-hydroxyisoindolin-1-ones, a unique subgroup of ynamides. acs.orgresearchgate.net These intermediates, containing an alkynyl group on the nitrogen atom, are then subjected to a copper(I) chloride-catalyzed tandem decyclization–cyclization reaction. This isomerization process proceeds under mild conditions to selectively yield ortho-(2-oxazolyl)phenyl ketones. acs.org

This transformation highlights a unique reactivity pattern of the 3-hydroxyisoindolin-1-one core, where the initial cyclic hemiaminal structure serves as a precursor to a different heterocyclic system through a ring-opening and ring-closing cascade. acs.org

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Methods

Palladium catalysis offers powerful tools for the synthesis of isoindolinone derivatives through C-H functionalization and cross-coupling reactions. nih.govnih.gov These methods provide efficient pathways to construct the core structure and introduce molecular diversity.

Palladium-catalyzed C-H activation has been successfully employed to synthesize 3-hydroxyisoindolin-1-one derivatives. nih.gov One such approach involves the reaction of N-derivatized benzamides with various aldehydes, using an oxidant like aqueous tert-butyl hydroperoxide (TBHP). nih.gov This process facilitates the formation of the C3-OH bond and subsequent cyclization. These reactions can proceed under aerobic conditions, enhancing their practicality. nih.gov A series of 3-hydroxyisoindolin-1-one derivatives have been synthesized using this C-H activation strategy, demonstrating its utility in medicinal chemistry research. nih.gov

While direct cross-coupling to form the 3-hydroxyisoindolinone is less common, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in preparing key precursors. researchgate.net For instance, 2-cyanobenzophenones, which are precursors to 3-aryl-3-hydroxyisoindolinones, can be synthesized via Suzuki-Miyaura cross-coupling reactions. researchgate.net This highlights the enabling role of palladium-catalyzed methods in the multi-step synthesis of complex isoindolinone analogs.

| Method | Catalyst/Reagents | Reactants | Product Type | Reference |

| C-H Activation | Palladium Catalyst, TBHP (oxidant) | N-derivatized benzamides, Aldehydes | 3-Hydroxyisoindolinones | nih.govnih.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium Catalyst | Arylboronic acids, 2-halobenzonitriles | 2-Arylbenzonitriles (precursors) | researchgate.net |

Metal-Free and Sustainable Synthesis Protocols

In alignment with the principles of green chemistry, metal-free and sustainable methods for isoindolinone synthesis have been developed. These protocols often utilize readily available, inexpensive reagents and avoid the use of transition metals. nih.govresearchgate.net

Base-promoted cascade reactions provide a powerful and sustainable route to various isoindolinone structures, including those with a tetrasubstituted C-3 position. nih.govacs.org These reactions typically involve the condensation of ortho-carbonyl-substituted benzonitriles with pronucleophiles such as ((chloromethyl)sulfonyl)benzenes. nih.govacs.org Promoted by inexpensive and environmentally benign bases like potassium carbonate (K₂CO₃), these reactions proceed under mild conditions without the need for a metal catalyst. nih.govresearchgate.net

The mechanism involves a sequence of steps:

Activation of the pronucleophile by deprotonation. acs.org

Nucleophilic addition to the carbonyl group. acs.org

Ring closure onto the cyano group. acs.org

A Dimroth-type rearrangement to form the stable isoindolinone ring. acs.org

This one-pot approach can combine up to six elemental steps, demonstrating high atom and step economy. nih.gov The reaction scope is broad, accommodating various substitutions on both the benzonitrile and the sulfonyl pronucleophile. acs.org

| Base | Solvent | Temperature | Outcome | Reference |

| K₂CO₃ | Acetonitrile | 50 °C | Good to high yields for various substituted substrates | acs.org |

| KOtBu | Acetonitrile | Room Temp. | Clean reaction, high yields | nih.gov |

Phase-transfer catalysis (PTC) offers another sustainable strategy, particularly for the asymmetric synthesis of isoindolinones. sciforum.netmdpi.com This method utilizes chiral phase-transfer catalysts, often derived from cinchona alkaloids, to control the stereochemistry of the cyclization step. mdpi.comnih.gov

One prominent example is the asymmetric intramolecular aza-Michael reaction of alkenylated benzamide substrates. sciforum.net Under PTC conditions, the catalyst facilitates the deprotonation of the benzamide and guides the subsequent intramolecular cyclization onto an activated alkene, establishing a stereogenic center at the C-3 position with high enantioselectivity. sciforum.net This protocol is valuable for constructing optically active 3,3-disubstituted isoindolinones, which are important chiral building blocks. mdpi.comnih.gov

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like isoindolinones from simple starting materials in a single operation. nih.govnih.gov These methods minimize waste by avoiding the isolation and purification of intermediates, aligning with green chemistry principles. mdpi.com

A mild, one-pot synthesis of 3-hydroxyisoindolinones has been developed from o-keto acids and various amines using peptide coupling reagents like PyBOP or HATU. nih.gov The reaction proceeds through the formation of an amide followed by a spontaneous intramolecular cyclization to yield the final product in yields ranging from 40% to 90%. nih.gov Similarly, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles can be performed in a single pot to furnish complex isoindolinones. nih.gov

Multicomponent reactions, where three or more reactants are combined in a single step, offer rapid access to molecular diversity. frontiersin.org While classic MCRs like the Passerini and Ugi reactions are well-established for generating complex scaffolds, specific MCRs have been designed for isoindolinone synthesis. nih.govfrontiersin.org For example, a modular solid-phase MCR involving a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile has been used to produce chiral 3-substituted isoindolinones in one pot. nih.gov

Asymmetric Synthesis and Stereochemical Control

The development of asymmetric methods to control the stereochemistry at the C-3 position of isoindolinones is crucial, given that biological activity is often enantiomer-dependent. nih.gov Several strategies have been established to achieve high levels of stereochemical control.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoindolinones. Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular heterocyclization of in situ generated 3-hydroxyisoindolinone-derived N-acyliminium ions, affording functionalized 3,3-disubstituted isoindolinones with high stereocontrol (up to 98:2 er). thieme-connect.com Bifunctional organocatalysts, such as Takemoto's catalyst, have been employed in asymmetric cascade reactions, including aza-Henry/lactamization sequences, to produce 3-substituted isoindolinones with excellent enantioselectivities (up to 98% ee). nih.govacs.org

The use of chiral auxiliaries is another established approach. For instance, (S)-2-methoxymethyl-pyrrolidine (SAMP) can be installed as a chiral auxiliary on the amide nitrogen. chim.it Subsequent bis-metalation, cyclization with esters to form 3-hydroxyisoindolinones, and diastereoselective reduction leads to chiral 3-alkyl and 3-aryl isoindolinones. chim.it

Finally, chiral phase-transfer catalysis, as discussed previously, provides an effective method for the asymmetric synthesis of isoindolinones via intramolecular aza-Michael reactions, enabling control of the C-3 stereocenter. sciforum.net

| Asymmetric Strategy | Catalyst/Reagent | Reaction Type | Stereocontrol | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular Heterocyclization | up to 98:2 er | thieme-connect.com |

| Organocatalysis | Takemoto's Catalyst | Cascade Aza-Henry/Lactamization | up to 98% ee | nih.gov |

| Chiral Auxiliary | (S)-2-methoxymethyl-pyrrolidine (SAMP) | Diastereoselective Reduction | High diastereoselection | chim.it |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | Intramolecular aza-Michael | High enantioselectivity | sciforum.net |

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

One of the early successful applications of this method in the synthesis of chiral isoindolinones involved the use of (R)-phenylglycinol as a chiral auxiliary. researchgate.net In this approach, the condensation of 2-formylbenzoic acid with (R)-phenylglycinol leads to the formation of a tricyclic γ-lactam intermediate. This reaction proceeds with good yield and, notably, as a single diastereoisomer. researchgate.net The chiral auxiliary effectively shields one face of the molecule, directing the cyclization to occur from the less sterically hindered direction. The subsequent cleavage of the auxiliary from the tricyclic intermediate yields the desired 3-substituted isoindolinone. While this method provides high diastereoselectivity, it requires additional synthetic steps for the attachment and removal of the auxiliary. nih.gov

Table 1: Example of Chiral Auxiliary-Mediated Synthesis

| Reactant A | Chiral Auxiliary | Key Intermediate | Diastereoselectivity |

|---|---|---|---|

| 2-Formylbenzoic acid | (R)-Phenylglycinol | Tricyclic γ-lactam | Single diastereoisomer |

Enantioselective Catalysis, Including Enzyme-Catalyzed Approaches

Enantioselective catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both small molecule organocatalysts and metal complexes, as well as biocatalysts (enzymes), have been successfully applied.

Recent advancements have focused on organocatalytic asymmetric cascade reactions. For instance, a highly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones has been achieved using a cascade aza-Henry/lactamization reaction. nih.gov This process, catalyzed by a bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane (often referred to as Takemoto's catalyst), can produce isoindolinones in good yields and with excellent enantioselectivities, reaching up to 98% enantiomeric excess (ee). nih.gov The catalyst's bifunctionality is crucial for activating both the nucleophile and the electrophile, thereby creating a well-organized, chiral transition state that dictates the stereochemical outcome. nih.gov

Chiral phase-transfer catalysts (CPTCs), often derived from cinchona alkaloids, have also been employed for the enantioselective synthesis of 3-substituted isoindolinones. core.ac.ukorganic-chemistry.org These catalysts facilitate intramolecular aza-Michael reactions, yielding optically active products in high yields (up to 98%) and good enantioselectivities (up to 78% ee), which can be further enhanced by recrystallization. core.ac.uk

Table 2: Enantioselective Organocatalysis for Isoindolinone Analogs

| Reaction Type | Catalyst Type | Example Catalyst | Substrates | Max. Enantioselectivity (ee) |

|---|---|---|---|---|

| Cascade aza-Henry/Lactamization | Bifunctional Thiourea | Takemoto's Catalyst | α-Amido sulfones from 2-formyl benzoates | 98% |

| Intramolecular aza-Michael | Phase-Transfer Catalyst | Cinchona alkaloid-derived | 2-Formylarylnitriles and malonates | 78% (up to 99% after recrystallization) |

| Aldol-cyclization rearrangement | Bifunctional Tertiary-amine urea | Cinchonidine-derived urea catalyst | 2-Formylarylnitriles and malonates | 95% |

Enzyme-Catalyzed Approaches

Biocatalysis represents a powerful and sustainable strategy for asymmetric synthesis. While specific enzymatic routes to this compound are not extensively documented, two primary enzymatic strategies are highly relevant: kinetic resolution and direct asymmetric synthesis.

Enzymatic Kinetic Resolution (EKR): This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high enantiopurity. Lipases are commonly used enzymes for this purpose, often catalyzing the stereoselective acylation or hydrolysis of alcohols. nih.govmdpi.com A racemic mixture of a 3-hydroxyisoindolin-1-one analog could be subjected to lipase-catalyzed transesterification. The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), allowing for the separation of the acylated product from the unreacted enantiopure alcohol (the S-enantiomer). This approach is widely used for the production of single-isomer chiral drugs and their intermediates. nih.gov

Direct Asymmetric Synthesis: More advanced biocatalytic methods aim for the direct formation of the chiral product from a prochiral substrate. Recent breakthroughs in enzyme engineering have enabled the asymmetric synthesis of γ-lactams via intramolecular C-H amidation. researchgate.netnih.govescholarship.org Engineered myoglobin variants have been shown to catalyze this transformation, inserting a nitrene into an unreactive C-H bond to form the lactam ring with high enantioselectivity (up to 99% ee). nih.govescholarship.org Although not yet applied specifically to this compound, this methodology demonstrates a promising future direction for the direct and highly stereoselective enzymatic synthesis of the isoindolinone core.

Control of Stereogenic Centers (e.g., C-3 Position)

The absolute configuration of the stereogenic center at the C-3 position is the primary focus of these synthetic strategies. The methods discussed achieve this control through different mechanisms.

Substrate Control (Chiral Auxiliaries): In auxiliary-mediated synthesis, the stereochemical information is embedded within the substrate itself. The chiral auxiliary, such as (R)-phenylglycinol, creates a diastereomeric intermediate where one face is sterically shielded, forcing the incoming reagent or cyclization to occur from the opposite face. This results in a predictable and highly controlled formation of the C-3 stereocenter relative to the auxiliary's stereochemistry. researchgate.net

Catalyst Control (Enantioselective Catalysis): In catalytic approaches, the chiral catalyst forms a transient, diastereomeric complex with the substrate or intermediate. This chiral environment dictates the stereochemical outcome of the reaction. For example, bifunctional organocatalysts create a highly organized transition state through non-covalent interactions (e.g., hydrogen bonding), which lowers the activation energy for the pathway leading to one enantiomer over the other. nih.gov The specific geometry of the catalyst's active site is directly responsible for the enantioselectivity observed at the C-3 position.

Enzyme Control: In biocatalysis, the intricate three-dimensional structure of the enzyme's active site provides unparalleled stereocontrol. In an enzymatic kinetic resolution, the substrate enantiomers bind differently within the active site, leading to a much faster reaction rate for one enantiomer. mdpi.com In direct synthesis, such as the myoglobin-catalyzed C-H amidation, the enzyme precisely orients the substrate and the reactive nitrene intermediate, ensuring the C-N bond forms with a specific stereochemistry at the C-3 position. escholarship.org

Furthermore, structural features of the substrate itself can influence stereocontrol. Studies on the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones have shown that the size of the substituent on the nitrogen atom can significantly affect the stereochemical outcome of subsequent reactions, demonstrating an interplay between substrate structure and reaction conditions in controlling stereochemistry. escholarship.org

Chemical Transformations and Reactivity Profiles of 3 Hydroxy 2 Methylisoindolin 1 One

Reactions Involving the Hydroxyl Group at C-3

The C-3 hydroxyl group is the primary site of reactivity in 3-hydroxy-2-methylisoindolin-1-one, acting as a precursor for the formation of imides, alkenes, and highly reactive cationic intermediates.

Oxidative Conversion to Phthalimides

The oxidation of the C-3 hydroxyl group of this compound provides a direct route to N-methylphthalimide. This transformation represents the reverse of the common synthetic method used to prepare the starting material, which involves the selective reduction of N-methylphthalimide, often with sodium borohydride. tandfonline.com

While specific, high-yielding protocols for the direct oxidation of this compound are not extensively detailed in dedicated studies, the transformation is a fundamental organic reaction. The process involves the conversion of the cyclic hemiaminal functionality to an imide. Analogous oxidations of similar benzylic positions in related N-substituted isoindolinone systems to form the N-phthaloyl group have been successfully demonstrated, indicating the feasibility of this reaction. nih.gov This oxidative step is crucial for synthetic routes where the isoindolinone moiety is used as a temporary protecting group for amines, with the final deprotection step often involving conversion to the highly stable phthalimide (B116566) structure.

Dehydration Reactions Leading to 3-Methyleneisoindolinones

The elimination of water from 3-substituted-3-hydroxyisoindolinones is a key method for generating the corresponding exocyclic double bond, yielding 3-alkylideneisoindolinone structures. In the case of this compound itself, this would lead to the formation of the parent 3-methyleneisoindolin-1-one, a reactive Michael acceptor.

This dehydration is typically achieved under acidic conditions. For example, studies on structurally related N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones have shown that these compounds undergo stereoselective dehydration to furnish (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones in excellent yields. nih.gov This acid-catalyzed process involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a stabilized carbocationic intermediate, which then eliminates a proton to form the alkene. Given the structural similarity, a similar acid-catalyzed dehydration is a plausible and expected transformation for this compound and its C-3 substituted derivatives.

Generation and Reactivity of N-Acyliminium Ion Intermediates

The treatment of this compound with a Brønsted or Lewis acid facilitates the loss of the hydroxyl group as water, leading to the formation of a highly electrophilic N-acyliminium ion. researchgate.net This transient species is a powerful intermediate in organic synthesis, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the C-3 position.

The high reactivity of the N-acyliminium ion allows it to be trapped by a wide variety of nucleophiles. researchgate.netbeilstein-journals.org This reactivity has been extensively exploited in the synthesis of complex heterocyclic systems. The general process involves:

Formation: Acid-catalyzed elimination of the C-3 hydroxyl group.

Trapping: Intermolecular or intramolecular reaction with a nucleophile.

Common nucleophiles that have been successfully employed in reactions with cyclic N-acyliminium ions include:

Carbon Nucleophiles: Electron-rich aromatic and heteroaromatic compounds, silyl (B83357) enol ethers, allylsilanes, and organometallic reagents. researchgate.net

Nitrogen, Oxygen, and Sulfur Nucleophiles: Amines, alcohols, and thiols can add to the N-acyliminium ion to form 3-substituted isoindolinones. researchgate.netnih.gov

This strategy provides a modular and efficient approach to a diverse library of 3,3-disubstituted isoindolinones, which are scaffolds of significant interest in medicinal chemistry.

Functionalization and Derivatization at the C-3 Position

Beyond reactions that eliminate the hydroxyl group, the C-3 position can be directly functionalized to introduce a variety of substituents, including alkylidene groups and halogen atoms.

Wittig Olefination for 3-Alkylidene-2-methylisoindolin-1-one Formation

A robust and versatile method for the synthesis of 3-alkylidene-2-methylisoindolin-1-ones involves a Wittig-type olefination. This approach circumvents the direct dehydration route and instead proceeds through a phosphonium (B103445) salt intermediate. tandfonline.com

The synthesis begins with the reaction of this compound with triphenylphosphine (B44618) hydrobromide (Ph₃PHBr) or a similar phosphonium source to generate a stable (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium salt. tandfonline.comCurrent time information in Bangalore, IN. This salt is then deprotonated with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK), to form the corresponding phosphorus ylide. The in-situ generated ylide readily reacts with a range of aldehydes to furnish 3-alkylidene-2-methylisoindolin-1-ones. This reaction generally shows good yields and a stereoselectivity that favors the (E)-isomer. tandfonline.com

| Aldehyde | Base | Yield (%) | (E:Z) Ratio |

| 4-Chlorobenzaldehyde | DBU | 85 | >99:1 |

| 4-Nitrobenzaldehyde | DBU | 93 | >99:1 |

| 2-Naphthaldehyde | DBU | 88 | >99:1 |

| Furfural | DBU | 75 | >99:1 |

| Cinnamaldehyde | DBU | 66 | >99:1 |

| Pivalaldehyde | t-BuOK | 35 | >99:1 |

Table 1: Examples of Wittig olefination of the phosphonium salt derived from this compound with various aldehydes. Data sourced from Huang & Wang (2023). tandfonline.com

Trifluoromethylation and Other Halogenation Strategies

Direct functionalization of the C-3 hydroxyl group to introduce halogen atoms or a trifluoromethyl group represents an important pathway to valuable synthetic intermediates.

Halogenation: The conversion of the C-3 hydroxyl group to a chlorine atom can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to chlorides. The reaction likely proceeds through the formation of an intermediate chlorosulfite ester, which can then undergo nucleophilic attack by chloride, possibly via an Sₙi mechanism or through the formation of the N-acyliminium ion intermediate followed by trapping with chloride. This would yield 3-chloro-2-methylisoindolin-1-one, a reactive precursor for further nucleophilic substitution reactions. organic-chemistry.org

Trifluoromethylation: The direct nucleophilic trifluoromethylation of a hemiaminal hydroxyl group is a challenging transformation. While methods for introducing a trifluoromethyl group into the isoindolinone core have been developed, they often rely on different starting materials, such as the radical trifluoromethylation and cyclization of enamides using reagents like TMSCF₃ (Ruppert-Prakash reagent). nih.gov The direct conversion of this compound would likely require activation of the hydroxyl group, potentially via the N-acyliminium ion, followed by trapping with a suitable trifluoromethyl anion source. However, specific protocols for this direct transformation are not yet well-established in the literature.

Ring Transformations and Rearrangements Involving the Isoindolinone Core

Beyond functionalization at the C-3 position, the isoindolinone core of this compound can undergo transformations that lead to a complete alteration of the heterocyclic ring system. These reactions include ring expansions to form larger heterocyclic structures and other skeletal modifications.

Conversion to Phthalazinone Derivatives

A significant ring transformation of 3-hydroxyisoindolinones is their conversion into phthalazinone derivatives. This reaction represents a ring expansion where the five-membered lactam ring of the isoindolinone is converted into a six-membered pyridazinone ring. This transformation is typically achieved by reacting the 3-hydroxyisoindolinone with hydrazine (B178648) or a substituted hydrazine. nih.govresearchgate.net

The reaction of a 3-hydroxyisoindolinone with hydrazine hydrate, when heated in a suitable solvent such as propan-1-ol, leads to the formation of the corresponding 1(2H)-phthalazinone. nih.gov The proposed mechanism involves the initial reaction of hydrazine with the carbonyl group of the isoindolinone, followed by ring opening and subsequent intramolecular cyclization with the elimination of water to form the stable six-membered phthalazinone ring. bu.edu.eg

In some cases, the reaction with an excess of hydrazine can lead to the formation of a 4-amino-phthalazinone derivative as a side product. This is proposed to occur via the addition of a second equivalent of hydrazine to the azomethine bond of the initially formed phthalazinone, followed by N-N bond cleavage and elimination of ammonia (B1221849) or an amine. nih.gov

Table 2: Conversion of a 3-Hydroxyisoindolinone Derivative to Phthalazinones

| Reactant | Reagent | Product(s) | Yield (%) |

|---|---|---|---|

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Hydrazine hydrate | Benzo[f]phthalazinone | 29 |

| 4-Aminobenzo[f]phthalazinone | 25 | ||

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Methylhydrazine | N-Methylbenzo[f]phthalazinone | 24 |

| 4-Amino-N-methylbenzo[f]phthalazinone | 9 |

Data from a closely related benzo[e]isoindolinone system illustrates the general transformation. nih.gov

Rearrangements and Skeletal Modifications

The isoindolinone skeleton, particularly in its activated forms derived from 3-hydroxyisoindolinones, has the potential to undergo various skeletal rearrangements, leading to structurally diverse heterocyclic systems. While direct examples for this compound are not extensively documented in the searched literature, the reactivity of analogous systems suggests plausible rearrangement pathways.

One such potential transformation is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. An oxime derivative of 3-oxo-2-methylisoindoline (a tautomer of the title compound) could, in principle, undergo a Beckmann rearrangement to yield a quinazoline-2,4-dione derivative, thus expanding the five-membered lactam ring into a six-membered one. The reaction is typically promoted by strong acids, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group, triggering the migratory insertion of a carbon atom into the C-N bond. csbsju.eduyoutube.com

Another potential rearrangement is the Schmidt reaction, which involves the reaction of a carbonyl compound with hydrazoic acid in the presence of a strong acid. wikipedia.orgnumberanalytics.comvedantu.com The keto-form of this compound could potentially react with an azide (B81097) to undergo a ring expansion. This reaction proceeds via the formation of a key intermediate that rearranges with the expulsion of nitrogen gas to yield a lactam with an expanded ring structure. numberanalytics.comorganic-chemistry.org

Acid-catalyzed ring expansions of other related heterocyclic systems, such as the conversion of oxindoles to quinolinones, have been reported and proceed through various mechanisms, including those involving spirocyclic intermediates and subsequent fragmentation or rearrangement. nih.govnih.govchemrxiv.org These examples of skeletal modifications in similar scaffolds underscore the potential for the 3-hydroxyisoindolinone core to serve as a template for the synthesis of a wider array of heterocyclic structures through carefully controlled rearrangement reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms (e.g., Radical Pathways, Electron Transfer Processes)

The formation of the isoindolinone core, particularly in reactions leading to 3-substituted derivatives, often proceeds through highly reactive cationic intermediates. The most prominent mechanism is the N-acyliminium ion cyclization . researchgate.netacs.orgresearchgate.net This process involves the generation of an electrophilic N-acyliminium ion which then undergoes an intramolecular reaction with a nucleophile, typically an aromatic ring, to form the heterocyclic system. researchgate.netresearchgate.net

A common pathway to generate the necessary intermediate for cyclization starts from a suitable precursor like a 3-hydroxyisoindolin-1-one. For instance, the protonation of the hydroxyl group in a 3-alkyl-3-hydroxyisoindolin-1-one leads to an activated intermediate. Subsequent elimination of a water molecule generates a highly reactive N-acyl ketimine intermediate (an N-acyliminium ion), which is poised for further reaction. irb.hr

Alternative mechanisms have also been explored. Electron transfer processes are central to electrochemical approaches, such as the "cation pool" method, which allows for the generation and accumulation of N-acyliminium ions at low temperatures for subsequent reaction with nucleophiles. beilstein-journals.org Furthermore, radical pathways offer a different approach. Dearomatizing radical cyclizations, which can be initiated by the electron-transfer reduction of amides, represent a method for constructing related heterocyclic frameworks. acs.org The synergistic use of photoredox and nickel catalysis has enabled coupling reactions that proceed via radical intermediates to form chiral amides, showcasing the versatility of radical-based mechanisms in C-C and C-N bond formation. acs.org

In some syntheses, the mechanism involves the palladium-catalyzed ortho-C-H alkenylation of benzylamine (B48309) derivatives followed by an intramolecular oxidative aminative cyclization. Control experiments and cyclic voltammetry data support a mechanism where a pyridine-3-sulfonamide (B1584339) directing group is crucial for stabilizing an intermediate that facilitates the C-H activation and subsequent cyclization. researchgate.net

Identification and Characterization of Key Reaction Intermediates

The central reactive species in many syntheses of 3-substituted isoindolinones is the N-acyliminium ion . researchgate.netresearchgate.net These ions are highly electrophilic and transient, making their direct observation and characterization challenging. sdu.dk

Despite their fleeting nature, several advanced spectroscopic techniques have been successfully employed for their study:

Low-Temperature Nuclear Magnetic Resonance (NMR): By generating and stabilizing N-acyliminium ions at low temperatures, NMR spectroscopy has provided valuable structural information and insights into their conformation. beilstein-journals.orgsdu.dk

Infrared Ion Spectroscopy (IRIS): This gas-phase technique, often coupled with tandem mass spectrometry, has been used to characterize cyclic N-acyliminium ions. By comparing the experimental IR spectra with spectra calculated using computational methods, specific conformations of the ions can be identified in the absence of solvent or counter-ion effects. nih.govresearchgate.net

The key intermediate is often referred to as an N-acyl ketimine . irb.hr In reactions starting from 3-alkyl-3-hydroxyisoindolin-1-ones, this ketimine intermediate can either react with a nucleophile or isomerize to a corresponding enamide. This isomerization can compete with the desired reaction pathway, thereby influencing the product distribution. irb.hr The formation of an azomethine imine intermediate has also been proposed and investigated through mechanistic experiments and computational calculations in related nitrogen insertion reactions of isoindolines. acs.org

Application of Computational Chemistry (e.g., Density Functional Theory) to Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving 3-hydroxyisoindolin-1-one and its derivatives. researchgate.netacs.orgnih.gov DFT calculations provide critical insights into reaction energetics, transition state structures, and the stability of intermediates, which are often difficult to obtain experimentally.

Key applications of DFT in this area include:

Structural Elucidation of Intermediates: DFT is used to compute the theoretical vibrational spectra of potential N-acyliminium ion structures. Comparing these calculated spectra with experimental data from techniques like IRIS allows for the definitive assignment of the intermediate's conformation. sdu.dknih.govresearchgate.net

Conformational Analysis and Reactivity: DFT calculations can determine the relative free energies (ΔG) of different conformers of cyclic N-acyliminium ions, such as pseudo-equatorial versus pseudo-axial forms. beilstein-journals.orgnih.gov This information is vital for explaining and predicting the stereochemical outcome of nucleophilic additions.

Mapping Reaction Pathways: By calculating the energy profiles of entire reaction pathways, DFT can validate proposed mechanisms and rule out energetically unfavorable alternatives. For example, DFT calculations showed a prohibitively high energy barrier for a direct C-H insertion mechanism in a related system, pointing toward a different operative pathway. acs.org

Understanding Electronic Properties: DFT studies are also employed to analyze the molecular and electronic properties of the final isoindolinone products, helping to understand their reactivity, stability, and potential as functional materials. nih.govmdpi.comresearchgate.net

The table below presents an example of how DFT calculations are used to determine the relative stability of different N-acyliminium ion conformers, which directly impacts reaction selectivity.

Table 1: Example of DFT-calculated relative energies for N-acyliminium ion (C1) conformations. The pseudo-equatorial conformation is significantly more stable, suggesting it is the predominant species in the reaction, thereby dictating the stereochemical outcome. Data sourced from related studies on cyclic N-acyliminium ions. nih.gov

Understanding of Stereochemical Induction and Control Mechanisms

Achieving stereocontrol in reactions that proceed via planar, achiral N-acyliminium ions is a significant synthetic challenge. researchgate.net The three-dimensional structure of the final product is often determined by the conformation of the transient cyclic intermediate and the trajectory of the incoming nucleophile.

The primary mechanism for stereochemical control in cyclizations involving N-acyliminium ions is conformation-controlled nucleophilic attack . For cyclic intermediates, such as those derived from piperidines or related structures, the ion exists as rapidly equilibrating conformers (e.g., half-chairs). To minimize unfavorable steric interactions (allylic 1,3-strain), substituents on the ring often adopt a pseudo-axial orientation. Nucleophilic attack then preferentially occurs from the opposite, less hindered face, also in a pseudo-axial manner, to lead directly to a stable chair-like product conformation. beilstein-journals.orgsdu.dk This principle is often referred to as the Stevens' hypothesis. beilstein-journals.orgnih.gov

The substitution pattern on the isoindolinone core, especially on the nitrogen atom, plays a critical role in directing stereochemistry. In the synthesis of 3-methyleneisoindolin-1-ones, it was found that substrates lacking an N-substituent (N-H) yielded exclusively the Z-isomer. In contrast, increasing the steric bulk of the N-substituent resulted in the formation of a mixture of stereoisomers, with the E-isomer predominating. irb.hr This demonstrates that even subtle structural changes can reverse stereoselectivity.

Table 2: Influence of the N-substituent on the stereochemical outcome in the synthesis of 3-methyleneisoindolin-1-ones. The data illustrates a clear trend from exclusive Z-selectivity to E-selectivity as the size of the substituent increases. Data adapted from a study on 3-alkyl-3-hydroxyisoindolin-1-ones. irb.hr

Furthermore, intramolecular interactions can be exploited to control stereochemistry. Studies have shown that an N-sulfonyl group can interact with the N-acyliminium ion intermediate, effectively shielding one face of the ion and directing the cyclization to occur with high trans-selectivity. researchgate.net DFT calculations have been instrumental in visualizing and quantifying these non-covalent interactions that dictate the stereochemical course of the reaction. researchgate.net

Advanced Applications in Synthetic Organic Chemistry

3-Hydroxy-2-methylisoindolin-1-one as a Chiral or Achiral Building Block in Complex Molecule Synthesis

While this compound is itself an achiral molecule, its true value in stereoselective synthesis lies in its potential as a prochiral precursor. The hydroxyl group at the C3 position is a key functional handle that allows for the introduction of chirality. This is elegantly demonstrated in organocatalytic asymmetric reactions where 3-hydroxyisoindolinones are used to generate N-acyl ketimine intermediates in situ. These reactive intermediates can then undergo enantioselective additions with various nucleophiles in the presence of a chiral catalyst.

For instance, a prominent application involves the reaction of 3-hydroxyisoindolinones with thiols catalyzed by a chiral Brønsted acid. This process affords N(acyl),S-acetals that feature a fully substituted stereocenter at the C3 position with high levels of enantioselectivity. This strategy highlights how an achiral starting material can be pivotal in constructing complex chiral molecules, serving as a masked precursor to a stereogenic center. The absolute configuration of the newly formed stereocenter is dictated by the chirality of the catalyst employed, demonstrating a powerful method for asymmetric synthesis.

Construction of Diverse Heterocyclic Frameworks and Polycyclic Systems

The reactivity of the 3-hydroxyisoindolinone core allows for its transformation into a variety of different heterocyclic and polycyclic systems. The lactam structure can be opened or rearranged, and the hydroxyl group can act as a leaving group to facilitate cyclization reactions, making it a versatile platform for skeletal diversification.

One significant transformation is the conversion of 3-hydroxyisoindolinones into phthalazinone derivatives. The reaction of a 3-hydroxyisoindolinone with hydrazine (B178648) hydrate can lead to the formation of a benzo[f]phthalazinone, effectively replacing the five-membered lactam ring with a six-membered pyridazinone ring. mdpi.com This transformation fundamentally alters the heterocyclic core, providing access to a different class of compounds with distinct chemical and biological properties.

Furthermore, 3-hydroxyisoindolinones are instrumental in constructing complex, multi-ring systems through cycloaddition reactions. In a notable example, N-acyl ketimines generated from 3-hydroxyisoindolinones can participate in formal [3+2] cycloaddition reactions. When reacted with 3-substituted 1H-indoles under chiral Brønsted acid catalysis, they can yield intricate spiro-isoindolinone-indoline frameworks. This method efficiently builds a complex polycyclic system with multiple stereocenters in a single step, showcasing the utility of the isoindolinone building block in diversity-oriented synthesis. nih.gov

| Starting Material Class | Reagent | Resulting Framework | Reaction Type |

| 3-Hydroxyisoindolinone | Hydrazine Hydrate | Benzo[f]phthalazinone | Ring Transformation |

| 3-Hydroxyisoindolinone | 3-Substituted 1H-Indole | Spiro-isoindolinone-indoline | Formal [3+2] Cycloaddition |

Role as a Precursor for Natural Product Scaffolds (e.g., Aristolactams)

The isoindolinone core is a key structural component in the synthesis of various natural products. A significant example is its role as a precursor to aristolactams, a class of phenanthrene lactam alkaloids found in nature. scispace.com Synthetic strategies have been developed that leverage isoindolinone derivatives to construct the complex polycyclic skeleton of these alkaloids.

A concise total synthesis of aristolactam alkaloids has been achieved through a synergistic combination of C-H bond activation and a dehydro-Diels–Alder reaction. scispace.comresearchgate.net In this approach, a 3-methyleneisoindolin-1-one intermediate is first synthesized via a ruthenium-catalyzed oxidative cyclization of a corresponding benzamide. scispace.com This isoindolinone derivative then undergoes a dehydro-Diels–Alder reaction with benzynes. This key cycloaddition step constructs the additional aromatic rings required to form the final aristolactam framework. This methodology demonstrates how the isoindolinone unit can be strategically employed as a foundational piece to assemble the entirety of the aristolactam structure. scispace.com

Design and Synthesis of Structurally Diversified Isoindolinone Libraries for Chemical Research

The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. researchgate.net This has driven the development of synthetic methods to create libraries of structurally diverse isoindolinone derivatives for chemical and biological screening. By systematically modifying various positions on the isoindolinone core, researchers can explore the structure-activity relationships of this compound class.

One effective strategy for library construction is solution-phase parallel synthesis. For example, a library of multi-substituted 3-methyleneisoindolin-1-ones was constructed starting from 2-(1-Alkynyl)benzamides. An initial iodoaminocyclization reaction mediated by n-BuLi formed the core iodinated isoindolinone structure in good yields. This initial product was then subjected to a series of diversification reactions to build the library. These diversification steps included palladium-catalyzed reactions such as Sonogashira and Suzuki-Miyaura couplings, as well as N-alkylation reactions. semanticscholar.org This approach allows for the introduction of a wide range of substituents at different positions of the isoindolinone scaffold, rapidly generating a large number of unique analogues for research purposes.

| Synthesis Stage | Reaction Type | Yield Range |

| Core Synthesis | Iodoaminocyclization | 66-76% |

| Diversification | Pd-catalyzed couplings, N-alkylation | 40-96% |

Analytical and Spectroscopic Methods for Structural Characterization in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3-Hydroxy-2-methylisoindolin-1-one, ¹H and ¹³C NMR provide foundational data, while 2D NMR experiments establish complex correlations to assemble the final structure.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring of the isoindolinone core typically appear as a complex multiplet in the range of δ 7.3-7.8 ppm. The N-methyl group protons would present as a sharp singlet, while the proton on the hydroxyl-bearing carbon (the C3-H) would also be a singlet. The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR spectroscopy maps the carbon skeleton. The spectrum for this compound would show distinct signals for the carbonyl carbon (C=O) at a downfield shift (around δ 167-170 ppm), several signals for the aromatic carbons, a signal for the hydroxyl-bearing C3 carbon (around δ 91 ppm), and a signal for the N-methyl carbon. rsc.org

2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, confirming the connectivity of adjacent protons, particularly within the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon. nih.gov This is vital for accurately assigning the peaks in both ¹H and ¹³C spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2-3 bond) correlations between protons and carbons. For instance, it could show a correlation between the N-methyl protons and the carbonyl carbon (C1) and the C3 carbon, confirming the position of the methyl group.

Detailed analysis of NMR data from related structures, such as 3-ethyl-3-hydroxy-2-methylisoindolin-1-one, provides a template for expected chemical shifts. rsc.org

Table 1: Representative ¹H NMR Data for a 3-Alkyl-3-hydroxy-2-methylisoindolin-1-one Analog Data based on 3-Ethyl-3-hydroxy-2-methylisoindolin-1-one in CDCl₃ rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.54-7.33 | m | 4H | Aromatic Protons |

| 4.30 | br s | 1H | OH |

| 2.68 | s | 3H | N-CH₃ |

| 2.16-1.97 | m | 2H | -CH₂- |

| 0.39 | t | 3H | -CH₂CH ₃ |

Table 2: Representative ¹³C NMR Data for a 3-Alkyl-3-hydroxy-2-methylisoindolin-1-one Analog Data based on 3-Ethyl-3-hydroxy-2-methylisoindolin-1-one in CDCl₃ rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 167.5 | C=O (Carbonyl) |

| 146.4 | Quaternary Aromatic C |

| 132.1 | Aromatic CH |

| 131.2 | Quaternary Aromatic C |

| 129.2 | Aromatic CH |

| 122.9 | Aromatic CH |

| 121.7 | Aromatic CH |

| 91.3 | C-OH |

| 28.3 | -CH₂- |

| 23.0 | N-CH₃ |

| 7.5 | -CH₂C H₃ |

X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration

The application of X-ray crystallography to isoindolinone derivatives has been documented, confirming the core structure and the spatial arrangement of substituents. researchgate.net For this compound, this method would confirm the planarity of the isoindolinone ring system and the specific orientation of the hydroxyl and methyl groups relative to the fused ring system. This technique is unparalleled in its ability to provide an unambiguous solid-state portrait of the molecule. researchgate.net

Table 3: Illustrative Crystallographic Data Parameters for an Isoindolinone Derivative This table shows typical parameters obtained from an X-ray crystallography experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₉H₉NO₂ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact mass of a molecule with extremely high precision (typically to four or five decimal places). This precision allows for the confident determination of the compound's molecular formula, as very few combinations of atoms will have the same exact mass.

For this compound (C₉H₉NO₂), the theoretical monoisotopic mass can be calculated. An HRMS experiment, often using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. If the experimentally measured mass matches the calculated mass to within a very small margin of error (e.g., < 5 ppm), it provides strong evidence for the proposed molecular formula. rsc.org This method is also invaluable for monitoring the progress of a chemical reaction by detecting the disappearance of reactants and the appearance of the desired product mass. rsc.org

Table 4: Representative HRMS Data for an Isoindolinone Analog Data based on an analog from research literature, demonstrating the principle of molecular formula confirmation. rsc.org

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₈NO₂ | 232.1338 | 232.1335 |

Infrared Spectroscopy for Functional Group Presence and Transformation Monitoring

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would display key absorption bands that confirm its structure:

O-H Stretch: A broad and strong band typically in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group.

C=O Stretch: A very strong and sharp band around 1680 cm⁻¹, indicative of the amide carbonyl group within the five-membered lactam ring. researchgate.net

C-H Stretches: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while the aliphatic C-H bonds of the methyl group would be just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ region.

This technique is particularly useful for monitoring chemical reactions, such as the formation of the isoindolinone, by observing the appearance of the characteristic carbonyl (C=O) peak. researchgate.net

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| Amide C=O | Stretch | 1690 - 1670 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-2-methylisoindolin-1-one, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cascade reactions or condensation strategies. For example:

- Base-promoted cascade reactions : Using 2-carbonylbenzonitriles with methylating agents under basic conditions (e.g., KOtBu in THF at room temperature) yields this compound via nucleophilic addition and cyclization. Yields (~75%) depend on solvent polarity and base strength .

- Glyoxal condensation : Reacting indolin-3-one derivatives with glyoxal in ethanol under reflux conditions forms the target compound through hydrazone intermediate formation. Yield (~60%) is sensitive to reaction time and stoichiometry .

Q. Key Considerations :

- Optimize solvent polarity (THF vs. ethanol) to balance reaction rate and byproduct formation.

- Monitor pH and temperature to prevent premature decomposition of intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Base-promoted cascade | RT, 24h | KOtBu/THF | 75 | |

| Glyoxal condensation | Reflux, ethanol, 48h | None | 60 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) at 90 K resolves the compound’s stereochemistry and hydrogen-bonding networks. For example, the hydroxyl group at position 3 forms intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the isoindolinone ring .

- Spectroscopy :

- IR : Detect characteristic stretches for C=O (~1680 cm⁻¹) and O-H (~3400 cm⁻¹) .

- NMR : Use - and -NMR in DMSO-d₆ to assign methyl (δ ~2.50 ppm) and aromatic protons (δ ~6.80–8.30 ppm) .

Q. Key Considerations :

- For SCXRD, ensure crystal quality by slow evaporation in ethanol or THF.

- Use deuterated solvents with minimal proton exchange to sharpen NMR peaks.

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated using computational methods?

Methodological Answer:

- DFT calculations : Model transition states and intermediates at the B3LYP/6-31G(d) level to identify rate-determining steps (e.g., cyclization vs. methyl group migration) .

- Kinetic isotope effects (KIE) : Compare and substitution at reactive sites to validate proposed mechanisms .

Case Study :

A study on analogous isoindolinones revealed that methyl group migration is thermodynamically favored (ΔG‡ = 25 kcal/mol) over alternative pathways, explaining regioselectivity .

Q. What strategies are recommended for resolving contradictions in experimental data across studies on this compound?

Methodological Answer:

- Heterogeneity analysis : Calculate and statistics to quantify variability in meta-analyses. For example, if synthesis yields vary across studies (), investigate sources like solvent purity or catalyst batch effects .

- Systematic review protocols : Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., using Cochrane Risk of Bias Tool) .

Q. Table 2: Framework for Data Contradiction Analysis

| Step | Tool/Metric | Example Application | Reference |

|---|---|---|---|

| Heterogeneity assessment | , | Identify yield variability | |

| Bias evaluation | Cochrane Risk of Bias Tool | Assess experimental rigor |

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Fragment-based drug design : Screen isoindolinone derivatives against target proteins (e.g., Mcl-1) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Prioritize compounds with .

- In silico docking : Use MOE or AutoDock to predict binding modes. Validate with mutagenesis studies on key residues (e.g., Asp158 in Mcl-1) .

Q. Key Considerations :

Q. What are best practices for conducting systematic reviews on this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.